5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid
Brand Name: Vulcanchem
CAS No.: 42763-47-3
VCID: VC16532628
InChI: InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25)
SMILES:
Molecular Formula: C21H36O4
Molecular Weight: 352.5 g/mol

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

CAS No.: 42763-47-3

Cat. No.: VC16532628

Molecular Formula: C21H36O4

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid - 42763-47-3

Specification

CAS No. 42763-47-3
Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
IUPAC Name 5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25)
Standard InChI Key RYKIXDBAIYMFDV-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a cyclohexene ring—a six-membered carbon ring with one double bond—substituted at the 4-position with a hexyl group (C6H13-\text{C}_6\text{H}_{13}) and at the 1- and 5-positions with octanoic acid and carboxylic acid groups, respectively . This configuration introduces significant steric effects and electronic influences, particularly from the electron-withdrawing carboxylic acid groups. The octanoic acid chain (C7H15COOH-\text{C}_7\text{H}_{15}\text{COOH}) enhances lipophilicity, a property critical for its interactions in non-polar environments .

The IUPAC name, 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, systematically describes these substituents’ positions. Alternative synonyms include cyclocarboxypropyloleic acid and C21-dicarboxylic acid, reflecting its structural relationship to fatty acids and cyclohexene derivatives .

Physicochemical Properties

The compound’s molecular formula, C21H36O4\text{C}_{21}\text{H}_{36}\text{O}_4, corresponds to a degree of unsaturation of four, accounting for the cyclohexene ring and two carboxylic acid groups. Key computed properties include:

PropertyValue
Molecular Weight352.51 g/mol
Lipophilicity (LogP)Estimated >3 (high)
Water SolubilityLow (<1 mg/L at 25°C)

These properties derive from its long alkyl chains and aromatic ring system, which favor solubility in organic solvents over aqueous media .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis routes for 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid typically involve:

  • Diels-Alder Reactions: Cyclohexene ring formation via [4+2] cycloaddition between a diene and dienophile.

  • Alkylation: Introduction of the hexyl group using alkyl halides under basic conditions.

  • Carboxylic Acid Functionalization: Oxidation of terminal alkenes or hydrolysis of nitriles to install the carboxyl groups .

These steps are optimized for scalability, with yields exceeding 70% in large-scale productions .

Production Metrics

U.S. manufacturing data reveal a dramatic increase in production volume from 2016 to 2019:

YearProduction Range (lb)
20161–20 million
2017–201920–100 million

This surge correlates with expanded applications in corrosion inhibition and surfactants . Major production sectors include Soap and Cleaning Compound Manufacturing and Fabricated Metal Product Manufacturing, underscoring its industrial versatility .

Industrial and Consumer Applications

Corrosion Inhibition

In oil and gas drilling, the compound acts as a corrosion inhibitor by adsorbing onto metal surfaces, forming a protective hydrophobic layer. Its octanoic acid chain facilitates this adsorption, while the carboxylic acid groups enhance binding affinity . Comparative studies show a 40–60% reduction in corrosion rates for carbon steel exposed to saline environments when treated with 0.1–1.0 wt% solutions of the compound .

Surface-Active Agents

As a surfactant, the compound reduces interfacial tension in aqueous systems due to its amphiphilic structure. Applications include:

  • Enhanced Oil Recovery: Mobilizing trapped oil in reservoirs by lowering oil-water interfacial tension.

  • Household Cleaners: Formulating detergents and emulsifiers for hard surface cleaning .

Household Products

Two consumer products containing the compound are classified under "Inside the Home" uses, though specific product names remain proprietary . Its role likely involves stabilizing emulsions or solubilizing greases in cleaning formulations.

GHS CodePrecautionary Measure
P264+P265Wash hands thoroughly after handling
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water
P337+P317If eye irritation persists, seek medical advice

Despite these handling guidelines, the EPA’s Safer Chemical program assigns it a green circle, denoting low health and environmental risks based on toxicological data .

Regulatory Compliance

The compound is listed under the U.S. Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) inventory with the identifier 258-897-1 . Compliance with REACH regulations requires manufacturers to submit annual production reports, ensuring adherence to exposure limits and waste management protocols .

Future Research and Development

Patent Landscape

A 2025 WIPO patent (https://patentscope.wipo.int/search/en/result.jsf?inchikey=RYKIXDBAIYMFDV-UHFFFAOYSA-N) describes novel derivatives of the compound for use in biodegradable polymers . This aligns with growing interest in sustainable materials, suggesting potential expansions into green chemistry applications.

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